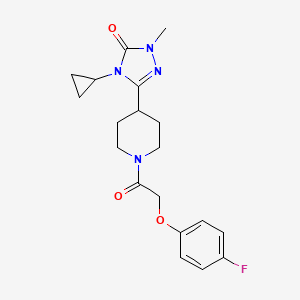
4-cyclopropyl-3-(1-(2-(4-fluorophenoxy)acetyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-cyclopropyl-3-(1-(2-(4-fluorophenoxy)acetyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C19H23FN4O3 and its molecular weight is 374.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-cyclopropyl-3-(1-(2-(4-fluorophenoxy)acetyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one (CAS Number: 1797583-79-9) is a novel triazole derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, particularly focusing on its antifungal, antibacterial, and other pharmacological properties, supported by relevant data tables and research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C19H23F N4O3 |
| Molecular Weight | 374.4 g/mol |
| CAS Number | 1797583-79-9 |
The compound features a triazole ring, which is known for its diverse biological activities, particularly in antifungal and antibacterial applications. The presence of a fluorophenoxy acetyl group enhances its lipophilicity and may contribute to its biological efficacy.
Antifungal Activity
Research indicates that derivatives of the 1,2,4-triazole core exhibit significant antifungal properties. A review highlighted the structure-activity relationship (SAR) of triazoles, demonstrating that modifications can lead to enhanced antifungal activity against various fungal strains .
Case Study: Antifungal Efficacy
In a study evaluating the antifungal activity of various triazole derivatives, it was found that compounds with similar structural features to this compound exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 8 µg/mL against Candida species. This suggests potential effectiveness in treating fungal infections .
Antibacterial Activity
The antibacterial properties of triazole derivatives have also been extensively studied. The compound showed promising activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Research Findings
A comparative analysis of various triazole derivatives indicated that those with piperidine substitutions demonstrated lower MIC values against resistant bacterial strains . For instance:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 2 |
| Escherichia coli | 16 |
These results indicate that the compound may be effective against multi-drug resistant strains, making it a candidate for further development as an antibacterial agent.
The proposed mechanism of action for triazole derivatives involves the inhibition of ergosterol biosynthesis in fungi and interference with bacterial cell wall synthesis. This dual mechanism enhances their therapeutic potential across different microbial targets.
Eigenschaften
IUPAC Name |
4-cyclopropyl-5-[1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl]-2-methyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O3/c1-22-19(26)24(15-4-5-15)18(21-22)13-8-10-23(11-9-13)17(25)12-27-16-6-2-14(20)3-7-16/h2-3,6-7,13,15H,4-5,8-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVGXALJWWRJLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)COC3=CC=C(C=C3)F)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














